2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide
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Overview
Description
2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide typically involves multiple steps. One common route includes the formation of the quinoline core, followed by the introduction of the thiazole ring and the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes due to its unique structural features.
Industry: It can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and the thiazole ring can enhance binding affinity to certain proteins or enzymes, modulating their activity. The quinoline moiety can interact with nucleic acids or other biomolecules, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(1,3-thiazol-2-yl)acetamide
- 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol
- 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide is unique due to the combination of its trifluoromethyl group, thiazole ring, and quinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
928825-79-0 |
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Molecular Formula |
C14H9F3N4O3S2 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[5-(1,3-thiazol-2-ylsulfamoyl)quinolin-8-yl]acetamide |
InChI |
InChI=1S/C14H9F3N4O3S2/c15-14(16,17)12(22)20-9-3-4-10(8-2-1-5-18-11(8)9)26(23,24)21-13-19-6-7-25-13/h1-7H,(H,19,21)(H,20,22) |
InChI Key |
VJTCJVQNMYBFQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C(F)(F)F)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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